

Istradefylline's Efficacy in Parkinson's Disease Models: A Comparative Analysis

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Compound of Interest

Compound Name: Istradefylline

Cat. No.: B1672650

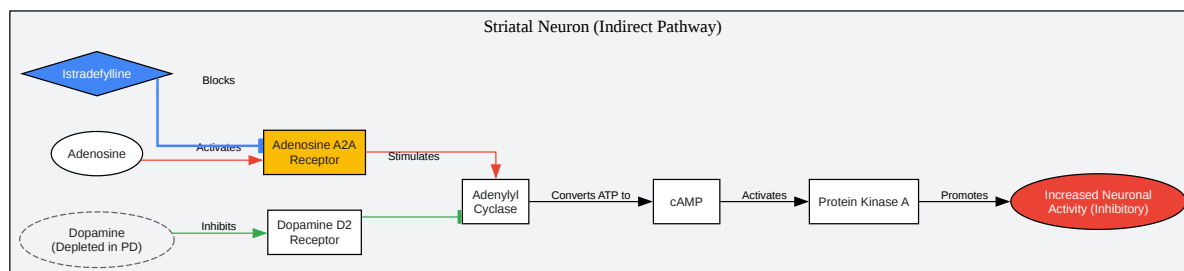
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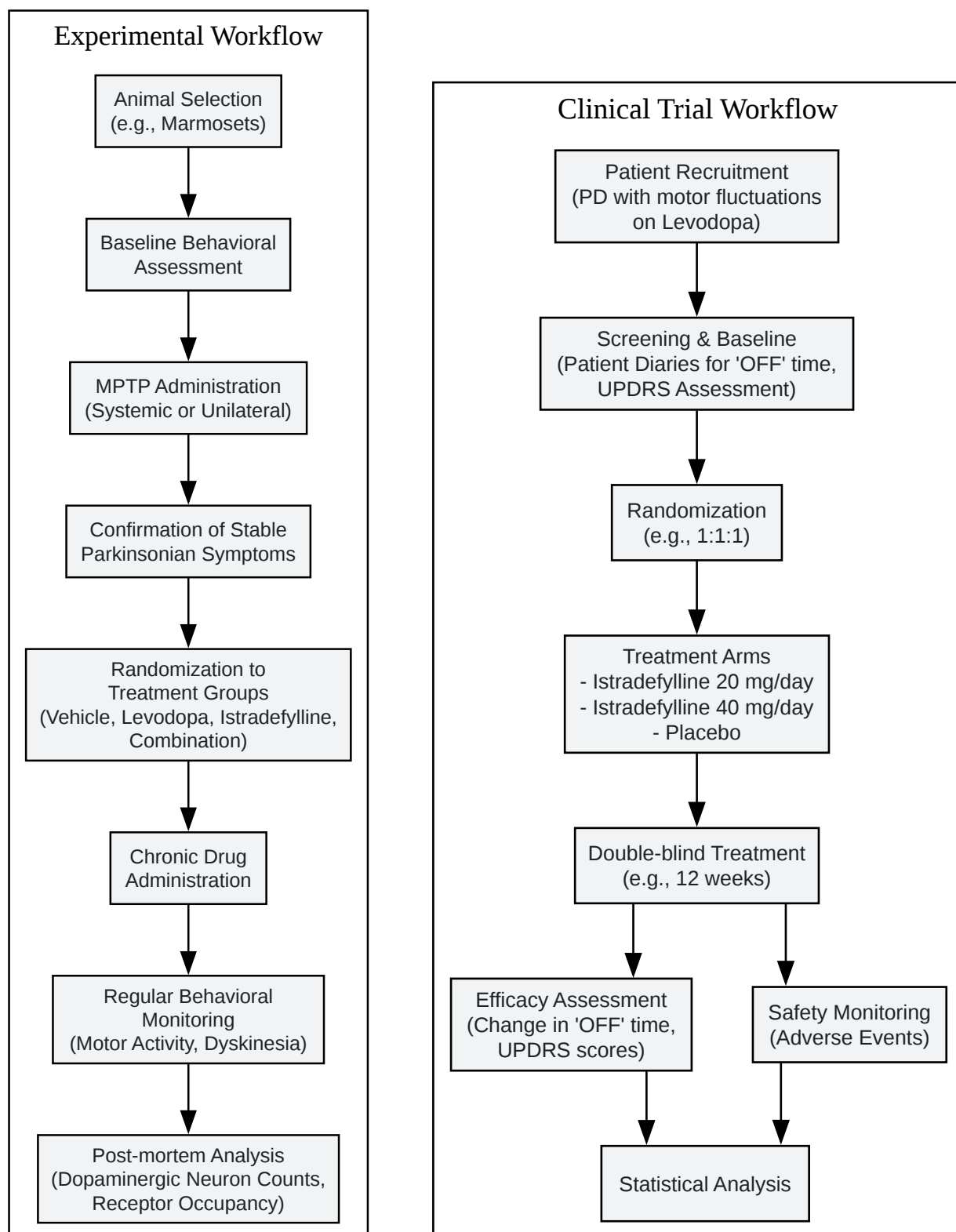
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the efficacy of **istradefylline**, a selective adenosine A2A receptor antagonist, across various preclinical and clinical models of Parkinson's disease (PD). By objectively comparing its performance with placebo and providing available data on other adenosine A2A antagonists, this document serves as a critical resource for researchers in the field of neurodegenerative disease and drug development. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to support further investigation.

Mechanism of Action: The Adenosine A2A Receptor Pathway

Istradefylline exerts its therapeutic effects through a non-dopaminergic mechanism, selectively targeting adenosine A2A receptors in the basal ganglia. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the indirect basal ganglia pathway, contributing to motor symptoms. Adenosine A2A receptors are highly expressed in this pathway and, when activated, further exacerbate this inhibitory signaling. **Istradefylline**, by blocking these receptors, helps to restore the natural balance of basal ganglia function, thereby improving motor control. This unique mechanism of action makes it a valuable adjunct to traditional levodopa therapy.





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